molecular formula C7H7BN2O2 B597580 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid CAS No. 1246761-84-1

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid

Cat. No. B597580
CAS RN: 1246761-84-1
M. Wt: 161.955
InChI Key: DPSPGIZCHXNPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It is often used in research and has a molecular weight of 161.96 .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid involves several steps. The starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is reacted with sodium hydride in tetrahydrofuran (THF) under nitrogen. The reaction mixture is then cooled and n-butyllithium is added. This is followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature over 1.5 hours .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid consists of a pyrrolopyridine core with a boronic acid group attached at the 4-position .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a solid compound that should be stored in an inert atmosphere at 2-8°C. .

Scientific Research Applications

Cancer Therapeutics

1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: is a compound of interest in the development of cancer therapeutics. It serves as a hinge binder in the design of derivatives that target the fibroblast growth factor receptor (FGFR) family . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression and resistance to therapy. Derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are promising for the treatment of cancers such as breast, lung, prostate, bladder, and liver cancer .

Drug Design and Synthesis

The compound’s structure is beneficial for structure-based drug design strategies. It has been used to create novel chemotypes of FGFR inhibitors, with modifications leading to compounds with low molecular weight and appealing lead properties for further optimization .

Biological Evaluation

In biological evaluations, derivatives of 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid have been tested for their effects on cell proliferation and apoptosis. For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis, which is a crucial mechanism for cancer treatment .

Cell Migration and Invasion Studies

The impact of this compound’s derivatives on cell migration and invasion has been assessed using transwell chamber assays. These studies are vital for understanding the compound’s potential in preventing cancer metastasis .

Angiogenesis Research

The FGFR signaling pathway, which can be modulated by derivatives of this compound, is also involved in angiogenesis. This process is critical in tumor growth and metastasis, making the compound relevant for research in this area .

Signal Transduction Pathway Studies

1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid: and its derivatives can be used to study signal transduction pathways, particularly those involving the FGFR axis. These pathways regulate organ development, cell proliferation, and migration, among other processes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statement H302. Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPGIZCHXNPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CNC2=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid

CAS RN

1246761-84-1
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine (0.944 g, 4.79 mmol) in THF (10 ml) was added dropwise to sodium hydride (0.240 g, 5.99 mmol) in THF (10 ml) at 20° C. under nitrogen. The resulting mixture was stirred at 20° C. for 10 minutes. The reaction mixture was cooled to −78° C. and n-butyllithium in hexanes (2.396 mL, 5.99 mmol) was added dropwise over 10 minutes and stirred at −78° C. for 10 minutes. Triisopropyl borate (3.32 mL, 14.37 mmol) was added dropwise over 2 minutes and the reaction mixture allowed to warm to RT over 1.5 hours. The reaction mixture was quenched with water (10 ml) and C18 silica gel was added (10 g) and the mixture was concentrated in vacuo. The resultant solid was purified by reverse phase flash silica chromatography, eluting with a gradient of 5 to 40% acetonitrile in water. Pure fractions were evaporated to afford 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid (0.590 g, 76%); m/z: (ES+) MH+, 162.88.
Quantity
0.944 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
2.396 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.